![molecular formula C10H10N4O2S B052573 [(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid CAS No. 114402-22-1](/img/structure/B52573.png)

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

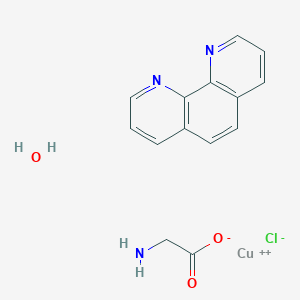

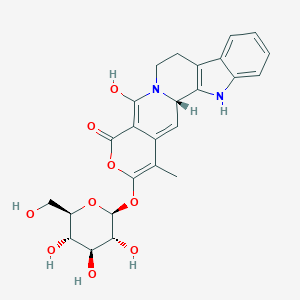

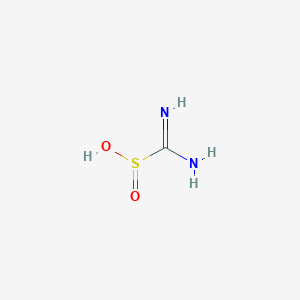

“[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid” is a chemical compound with the empirical formula C8H8N4S . It has a molecular weight of 192.24 .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been achieved by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringNn1c(S)nnc1-c2ccccc2 . This indicates that the compound contains a 1,2,4-triazole ring attached to a phenyl group and a thiol group. Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 195 °C (dec.) (lit.) and 211-215 °C (dec.) . The IR spectrum of a similar compound shows signals at 3073 (N-H), 1633 (HC = N), 1580 (C = N), 1030 (N-N) .Scientific Research Applications

Antimicrobial Agents

The compound has been synthesized and evaluated as an antimicrobial agent . Preliminary results indicate that some of its derivatives exhibit promising activities and deserve further consideration as potential antimicrobials .

Antifungal Agents

The compound has shown comprehensive bioactivities as an antifungal agent . It is structurally similar to the imidazole molecule and acts by the same mechanism of action .

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . Of all tested compounds, one of its derivatives was the most active in all concentrations compared to the standard Ascorbic acid with an IC50 value of 5.84 μg/ml .

Anti-Inflammatory Agents

The compound has been incorporated into a wide variety of therapeutically interesting drug candidates including anti-inflammatory agents .

CNS Stimulants and Sedatives

The compound has been used in the synthesis of CNS stimulants and sedatives .

Antianxiety Agents

The compound has been used in the synthesis of antianxiety agents .

Anticancer Agents

The compound has been used in the synthesis of anticancer agents .

Corrosion Inhibition

The compound has been used in the corrosion inhibition of aluminum alloy 2024 in 2.5M H2SO4 solution .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-14-9(7-4-2-1-3-5-7)12-13-10(14)17-6-8(15)16/h1-5H,6,11H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKJHOYDQUYSEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)